molecular formula C37H54O5 B13438601 3-O-(p-Hydroxybenzoyl)serratriol

3-O-(p-Hydroxybenzoyl)serratriol

Cat. No.: B13438601
M. Wt: 578.8 g/mol
InChI Key: HILQHHOOZLOZSQ-DSUCDIQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(p-Hydroxybenzoyl)serratriol involves multiple steps, typically starting from a triterpenoid precursor. The key step is the esterification of the triterpenoid with p-hydroxybenzoic acid under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-O-(p-Hydroxybenzoyl)serratriol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 3-O-(p-Hydroxybenzoyl)serratriol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways and interacting with enzymes and receptors . Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-O-(p-Hydroxybenzoyl)ursolic acid
  • 3-O-(p-Hydroxybenzoyl)oleanolic acid

Uniqueness

3-O-(p-Hydroxybenzoyl)serratriol is unique due to its specific triterpenoid structure and the presence of the p-hydroxybenzoyl group.

Properties

Molecular Formula

C37H54O5

Molecular Weight

578.8 g/mol

IUPAC Name

[(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-19-hydroxy-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] 4-hydroxybenzoate

InChI

InChI=1S/C37H54O5/c1-33(2)27-13-9-24-21-34(3)18-15-29-36(5,28(34)14-12-26(24)35(27,4)19-16-30(33)40)20-17-31(37(29,6)22-38)42-32(41)23-7-10-25(39)11-8-23/h7-11,26-31,38-40H,12-22H2,1-6H3/t26-,27-,28-,29+,30-,31-,34-,35+,36+,37+/m0/s1

InChI Key

HILQHHOOZLOZSQ-DSUCDIQHSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)OC(=O)C6=CC=C(C=C6)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)OC(=O)C6=CC=C(C=C6)O)C)C)C)O)C

Origin of Product

United States

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